molecular formula C20H23ClF9N3O2 B11937081 1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride CAS No. 2043074-64-0

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride

Cat. No.: B11937081
CAS No.: 2043074-64-0
M. Wt: 543.9 g/mol
InChI Key: VEAIHOOKWZFFMY-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride is a complex organic compound It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of fluorine atoms and other functional groups. Common reagents used in the synthesis include hexafluoropropanol, piperazine, and pyrrolidine derivatives. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Industrial production methods may also incorporate continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving fluorination.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to these targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride stands out due to its complex structure and the presence of multiple functional groups. This makes it highly versatile and suitable for a wide range of applications in different scientific fields.

Properties

CAS No.

2043074-64-0

Molecular Formula

C20H23ClF9N3O2

Molecular Weight

543.9 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C20H22F9N3O2.ClH/c21-18(22,23)14-4-3-13(15(11-14)31-5-1-2-6-31)12-30-7-9-32(10-8-30)17(33)34-16(19(24,25)26)20(27,28)29;/h3-4,11,16H,1-2,5-10,12H2;1H

InChI Key

VEAIHOOKWZFFMY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)CN3CCN(CC3)C(=O)OC(C(F)(F)F)C(F)(F)F.Cl

Origin of Product

United States

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